

In-Depth Technical Guide: UAMC-00039 Dihydrochloride (CAS 697797-51-6)

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Compound of Interest

Compound Name: UAMC00039 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

UAMC-00039 dihydrochloride is a potent and highly selective synthetic inhibitor of Dipeptidyl Peptidase II (DPP-II), a member of the S28 family of serine proteases.[1] Its systematic IUPAC name is (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride.[2] This compound serves as a crucial tool for investigating the physiological and pathological roles of DPP-II.



Property	Data	Reference(s)
CAS Number	697797-51-6	[2][3]
Molecular Formula	C16H24CIN3O · 2HCI	[3]
Molecular Weight	382.76 g/mol	[2][3]
Purity	≥98%	[3]
Solubility	Soluble to 100 mM in water and DMSO	[3]
Storage	Store at -20°C	[3][4]
Appearance	Crystalline solid	
SMILES	O=C(N1CCCCC1)INVALID- LINK CCNCC2=CC=C(CI)C=C2. [H]CI.[H]CI	[2]

Biological Activity and Selectivity

UAMC-00039 dihydrochloride is a powerful and competitive inhibitor of DPP-II.[4] Its high affinity for DPP-II is demonstrated by its nanomolar inhibitory concentration. Furthermore, it exhibits significant selectivity for DPP-II over other dipeptidyl peptidases, making it a valuable tool for distinguishing the specific functions of DPP-II from those of related enzymes.

Enzyme Target	IC ₅₀ Value	Reference(s)
DPP-II	0.48 nM	[2][3]
DPP-IV	165 μΜ	[2][3]
DPP-8	142 μΜ	[3]
DPP-9	78.6 μΜ	[3]

Mechanism of Action and Signaling Pathway







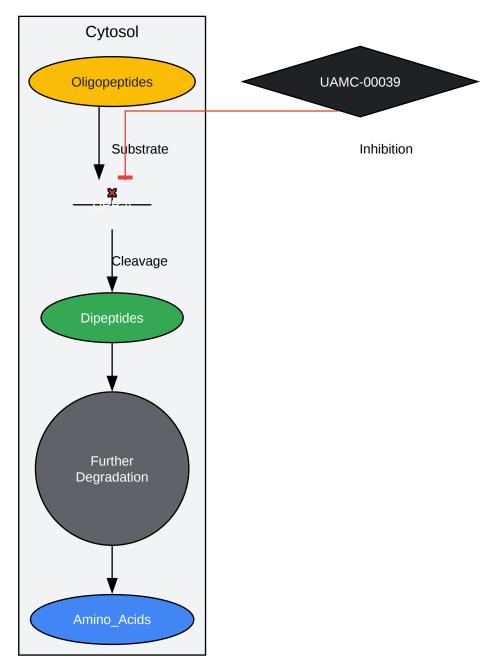
Dipeptidyl Peptidase II is an intracellular serine protease that cleaves N-terminal dipeptides from oligopeptides containing a proline or alanine residue in the penultimate position.[2][5] It is primarily localized within the vesicular system and is active at an acidic pH.[2] The precise physiological role of DPP-II is still under investigation, but it is believed to be involved in various cellular processes, including:

- Protein Degradation: DPP-II participates in the general intracellular degradation of proteins by breaking down oligopeptides.
- Neuropeptide Metabolism: It has been suggested to play a role in the degradation of certain neuropeptides, thereby modulating their signaling.
- Cellular Homeostasis: DPP-II is implicated in processes of cell differentiation and protection against cell death.[2]

The inhibitory action of UAMC-00039 on DPP-II can be leveraged to study these pathways. By blocking DPP-II activity, researchers can investigate the downstream consequences of substrate accumulation and the subsequent effects on cellular signaling and function.



Proposed Role of DPP-II in Intracellular Peptide Degradation



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DPP-II mediated peptide degradation and its inhibition.



Experimental Protocols In Vitro DPP-II Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ value of UAMC-00039 against DPP-II, based on common methodologies for dipeptidyl peptidase assays.

Materials:

- Human recombinant DPP-II
- Fluorogenic substrate (e.g., Lys-Ala-pNA or Ala-Pro-pNA)
- UAMC-00039 dihydrochloride
- Assay buffer (e.g., 0.05 M cacodylic acid/NaOH buffer, pH 5.5)[1]
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Compound Preparation: Prepare a stock solution of UAMC-00039 dihydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations.
- Enzyme Preparation: Dilute the human recombinant DPP-II to the desired working concentration in the assay buffer.
- Assay Reaction: a. To each well of the 96-well plate, add the diluted UAMC-00039 or vehicle control. b. Add the diluted DPP-II enzyme to each well. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorogenic substrate to each well.
- Data Acquisition: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

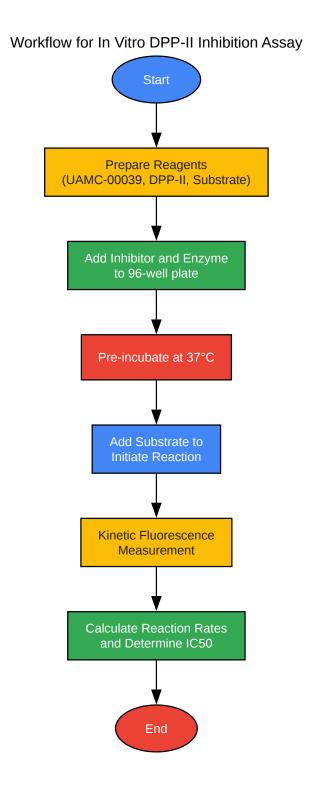






• Data Analysis: a. Calculate the rate of reaction (initial velocity) for each concentration of the inhibitor. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.





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Workflow for in vitro DPP-II inhibition assay.



Applications in Research

UAMC-00039 dihydrochloride is an indispensable tool for:

- Elucidating the physiological functions of DPP-II: By selectively inhibiting DPP-II, researchers can study its role in various biological processes in cell-based assays and in vivo models.
- Validating DPP-II as a therapeutic target: The high potency and selectivity of UAMC-00039 make it an ideal positive control and reference compound in drug discovery campaigns targeting DPP-II.
- Investigating the pathogenesis of diseases: Given the proposed roles of DPP-II in cellular homeostasis, this inhibitor can be used to explore its involvement in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, studies have utilized UAMC-00039 to investigate the role of DPP-II in leukocyte cell death, demonstrating that its inhibition does not induce apoptosis or necrosis in these cells.[5]

Conclusion

UAMC-00039 dihydrochloride is a highly potent and selective inhibitor of DPP-II, characterized by its well-defined chemical properties and biological activity. Its utility as a research tool is paramount for the continued exploration of the physiological and pathological roles of DPP-II. The detailed information and protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further unravel the complexities of the DPP-II signaling axis and its potential as a therapeutic target.

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